molecular formula C19H15F3N2O3 B2355828 N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 952969-46-9

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2355828
CAS No.: 952969-46-9
M. Wt: 376.335
InChI Key: VBXIPHSWPPIVJV-UHFFFAOYSA-N
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Description

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structure, which includes an isoxazole ring, a trifluoromethyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the isoxazole ring One common approach is the cyclization of hydroxylamine derivatives with suitable precursors to form the isoxazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to optimize the production process, reduce waste, and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound may serve as a tool for studying enzyme inhibition or receptor binding. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets can be harnessed to design drugs with therapeutic effects.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and resistance to degradation.

Mechanism of Action

The mechanism by which N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, while the isoxazole ring and methoxyphenyl group contribute to its overall activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide

  • N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide

  • N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Uniqueness: N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-3-(trifluoromethyl)benzamide stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity. The presence of the methoxy group at the para position of the phenyl ring and the trifluoromethyl group at the meta position of the benzamide moiety contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c1-26-16-7-5-12(6-8-16)17-10-15(24-27-17)11-23-18(25)13-3-2-4-14(9-13)19(20,21)22/h2-10H,11H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXIPHSWPPIVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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